An In-depth Technical Guide to the Chemical Properties of Boc-10-aminodecanoic Acid
An In-depth Technical Guide to the Chemical Properties of Boc-10-aminodecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-10-aminodecanoic acid is a bifunctional molecule widely utilized in the fields of peptide synthesis, drug delivery, and materials science.[1] Its structure, featuring a long aliphatic chain, a carboxylic acid terminus, and a tert-butoxycarbonyl (Boc) protected amine, makes it a valuable building block and linker molecule.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on data presentation and experimental methodologies.
Core Chemical and Physical Properties
Boc-10-aminodecanoic acid is typically a white solid at room temperature.[1][3] Its stability and ease of handling contribute to its frequent use in various chemical syntheses.[1] Key quantitative data are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₉NO₄ | [1][2][3] |
| Molecular Weight | 287.40 g/mol | [2] |
| CAS Number | 173606-50-3 | [1][2][3] |
| Appearance | White solid | [1][3] |
| Purity | ≥98% (or as per supplier specification) | [1][4] |
| Boiling Point | 429.2 °C at 760 mmHg | [5] |
| Density | 1.015 g/cm³ | [6] |
| Storage Conditions | 0-8 °C for short term, -20 °C for long term | [1][2] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the identification and characterization of Boc-10-aminodecanoic acid. While specific spectra are often proprietary to suppliers, typical chemical shifts and absorption bands are well-established.
| Spectroscopy | Key Features |
| ¹H NMR | Signals corresponding to the tert-butyl group protons, the methylene (B1212753) protons of the decanoic acid chain, and the proton of the carboxylic acid. |
| ¹³C NMR | Resonances for the carbons of the tert-butyl group, the carbonyl of the Boc group, the methylene carbons of the aliphatic chain, and the carboxyl carbon. |
| FT-IR | Characteristic absorption bands for the N-H stretch of the carbamate (B1207046), the C=O stretch of the carbamate and carboxylic acid, C-H stretches of the alkyl chain, and the O-H stretch of the carboxylic acid. |
Note: Specific peak lists and chemical shifts can be found by referencing spectral databases or through direct analysis.[7]
Experimental Protocols
Synthesis of Boc-10-aminodecanoic acid
The synthesis of Boc-10-aminodecanoic acid is typically achieved through the protection of the amino group of 10-aminodecanoic acid using di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. The following is a representative experimental protocol.
Materials:
-
10-aminodecanoic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (B78521) (NaOH) or Triethylamine (TEA)
-
Tetrahydrofuran (THF) or a mixture of water and a suitable organic solvent (e.g., dioxane, acetone)[8][9][10]
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate (B1210297) for extraction
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄) for drying
-
Silica (B1680970) gel for column chromatography (if necessary for purification)
Procedure:
-
Dissolution: Dissolve 10-aminodecanoic acid in an appropriate solvent system, such as a mixture of THF and water or dioxane and water.
-
Basification: Add a base, such as sodium hydroxide or triethylamine, to the solution to deprotonate the amino group, making it nucleophilic.[9]
-
Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the reaction mixture at room temperature or 0 °C.[9][11]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Acidify the aqueous residue to a pH of approximately 2-3 with a dilute solution of hydrochloric acid.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. If necessary, purify the product by silica gel column chromatography to yield pure Boc-10-aminodecanoic acid.
Applications in Research and Development
Boc-10-aminodecanoic acid serves as a versatile linker molecule in various bioconjugation and drug development applications. Its defined length and chemical handles at both ends allow for the controlled assembly of complex molecular architectures.
Peptide Synthesis
In solid-phase peptide synthesis (SPPS), Boc-10-aminodecanoic acid can be incorporated as a spacer to introduce a long aliphatic chain, which can modify the physicochemical properties of the resulting peptide, such as its lipophilicity and membrane-binding affinity.
PROTAC Development
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins. Boc-10-aminodecanoic acid is frequently used as a component of the linker that connects the protein-of-interest (POI) ligand and the E3 ligase ligand.[2] The length and flexibility of the decanoic acid chain are critical for optimal ternary complex formation and subsequent protein degradation.
Conclusion
Boc-10-aminodecanoic acid is a fundamental tool in modern chemical biology and drug discovery. Its well-defined structure and reactivity provide chemists with a reliable component for constructing complex molecules with tailored properties. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals working with this versatile compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medkoo.com [medkoo.com]
- 3. Boc-10-aminodecanoic acid, CasNo.173606-50-3 BOC Sciences United States [bocscichem.lookchem.com]
- 4. rsc.org [rsc.org]
- 5. CAS No.173606-50-3,Boc-10-aminodecanoic acid Suppliers [lookchem.com]
- 6. compoundchem.com [compoundchem.com]
- 7. BOC-10-AMINODECANOIC ACID(173606-50-3) 1H NMR [m.chemicalbook.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. jk-sci.com [jk-sci.com]
- 10. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
